

Discovery and synthesis of A-61603

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Compound of Interest		
Compound Name:	A-61603	
Cat. No.:	B1666403	Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of A-61603

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-61603, known chemically as N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] methanesulfonamide hydrobromide, is a potent and highly selective α 1A-adrenergic receptor agonist.[1] Its discovery has provided a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the α 1A-adrenoceptor subtype. This document provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and key experimental methodologies related to **A-61603**. Quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using DOT language diagrams.

Discovery and Chemical Profile

A-61603 was identified as a novel and potent alpha-adrenoceptor agonist with remarkable selectivity for the $\alpha 1A$ subtype over the $\alpha 1B$ and $\alpha 1D$ subtypes.[1] This selectivity has made it an invaluable tool for studying the specific functions of the $\alpha 1A$ -adrenoceptor, particularly in the cardiovascular system and lower urinary tract.

Chemical Name: N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide hydrobromide[1][2] Molecular Formula: $C_{14}H_{19}N_3O_3S[3]$ Molecular Weight: 390.29 g/mol (hydrobromide salt)[4]



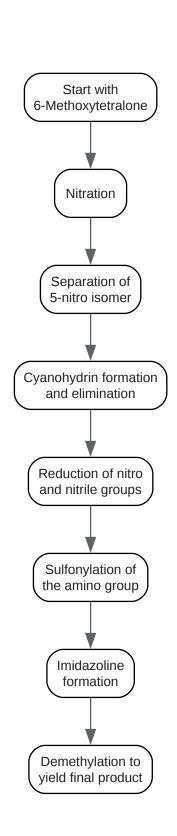
Synthesis of A-61603

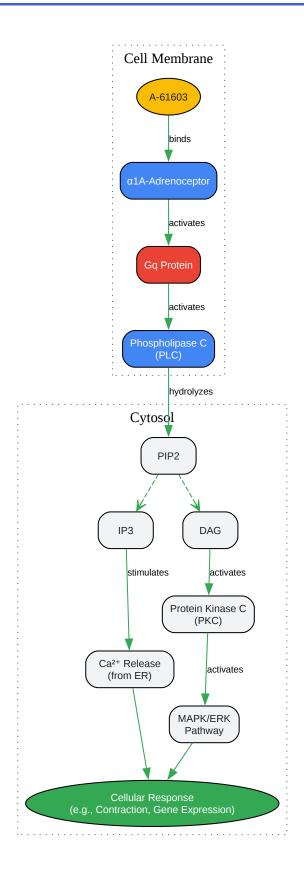
The synthesis of **A-61603** has been reported in the scientific literature, providing a pathway to obtain this selective agonist for research purposes.[1][4][5]

Synthetic Scheme Overview

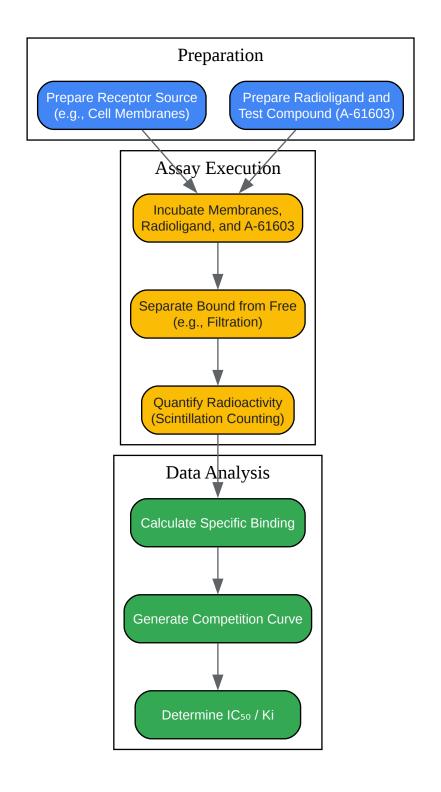
The following diagram outlines the key logical steps involved in the synthesis of A-61603.











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- 5. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
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